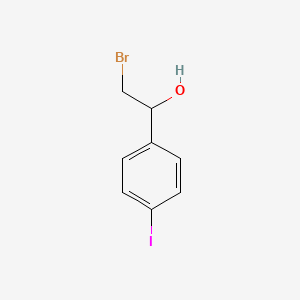
2-Amino-5-octylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-octylbenzaldehyde is an organic compound with the molecular formula C15H23NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 2-position and an octyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-octylbenzaldehyde typically involves the reduction of 2-nitro-5-octylbenzaldehyde. The process begins with the nitration of 5-octylbenzaldehyde to introduce the nitro group at the 2-position. This is followed by a reduction step, where the nitro group is converted to an amino group using reducing agents such as iron powder and hydrochloric acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-octylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acidic conditions with aldehydes or ketones to form imines.
Major Products Formed:
Oxidation: 2-Amino-5-octylbenzoic acid.
Reduction: 2-Amino-5-octylbenzyl alcohol.
Substitution: Schiff bases or imines.
Applications De Recherche Scientifique
2-Amino-5-octylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-octylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can react with nucleophiles, forming covalent bonds that modify the activity of enzymes and other proteins. These interactions can affect cellular pathways and processes, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-5-methylbenzaldehyde: Similar structure but with a methyl group instead of an octyl group.
2-Amino-5-ethylbenzaldehyde: Contains an ethyl group at the 5-position.
2-Amino-5-phenylbenzaldehyde: Substituted with a phenyl group at the 5-position.
Uniqueness: 2-Amino-5-octylbenzaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-amino-5-octylbenzaldehyde |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-7-8-13-9-10-15(16)14(11-13)12-17/h9-12H,2-8,16H2,1H3 |
Clé InChI |
WXZGUTFYNWGZPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)




![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)



![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)




